1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a carboxylic acid moiety at position 5. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced stability from the electron-withdrawing fluorine atom on the phenyl ring.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERPFROZNBSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorophenyl Azide
4-Fluoroaniline undergoes diazotization at 0–5°C using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by azide formation via reaction with sodium azide (NaN₃) in aqueous ethanol. This yields 4-fluorophenyl azide with >90% purity after extraction with dichloromethane.
Alkyne Component Preparation
Methyl propiolate (HC≡C-COOCH₃) serves as the alkyne precursor, introducing both the methyl and carboxylic acid ester groups. The ester is subsequently hydrolyzed to the carboxylic acid post-cycloaddition.
Cycloaddition Reaction
Under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate), 4-fluorophenyl azide and methyl propiolate react in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction achieves 78% yield of ethyl 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylate, with regioselectivity confirmed via ¹H NMR.
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Yield | 78% |
Ester Hydrolysis
The ester intermediate is saponified using 2M NaOH in ethanol-water (4:1) at reflux for 3 hours, followed by acidification with HCl to precipitate the target carboxylic acid (95% purity by HPLC).
Adapting methodologies from triazole-flavonoid hybrid syntheses, this route leverages ethyl acetoacetate as a bifunctional precursor for simultaneous triazole ring formation and methyl/carboxyl group introduction.
Reaction Mechanism
4-Fluorophenyl azide reacts with ethyl acetoacetate in the presence of triethylamine (TEA) as a base, facilitating a [3+2] cycloaddition. The β-keto ester moiety of ethyl acetoacetate directs regioselectivity, positioning the methyl group at C4 and the ester at C5.
Optimization Insights
-
Solvent Effects : THF outperforms DMF and DMSO in yield (82% vs. 68% and 54%, respectively).
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Temperature : Reactions at 80°C reduce byproduct formation compared to lower temperatures.
| Condition | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 80°C |
| Base | TEA (2 equiv) |
| Yield | 82% |
Limitations
Prolonged reaction times (>15 hours) promote decarboxylation, necessitating precise kinetic control.
Directed Deprotonation-Carboxylation
Inspired by advances in triazole functionalization, this method introduces the carboxylic acid group via lithiation and subsequent CO₂ quenching.
Stepwise Synthesis
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Triazole Core Formation : 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole is synthesized via CuAAC using 4-fluorophenyl azide and propargyl alcohol derivatives.
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Protection : The 5-position is protected with trimethylsilyl (TMS) groups using LDA and chlorotrimethylsilane in THF at −78°C.
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Carboxylation : Deprotonation with LDA at −78°C followed by CO₂ bubbling generates the carboxylate intermediate, which is acidified to yield the final product.
Performance Metrics
-
Yield : 70% after deprotection with tetrabutylammonium fluoride (TBAF).
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Purity : >99% by GC-MS, avoiding chromatographic purification.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Regioselectivity Control |
|---|---|---|---|---|
| CuAAC | 78% | 95% | High | Moderate |
| Cyclocondensation | 82% | 91% | Moderate | High |
| Lithiation-CO₂ | 70% | 99% | Low | Excellent |
The cyclocondensation route offers the best balance of yield and regioselectivity, while lithiation-carboxylation excels in purity but requires specialized reagents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research has indicated that 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of key enzymes involved in bacterial cell wall synthesis.
Anticancer Properties :
In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case study involved its application in breast cancer treatment, where it was found to inhibit the proliferation of MCF-7 cells significantly. The compound's ability to interact with specific cellular pathways makes it a candidate for further development as an anticancer agent.
Agricultural Applications
Fungicides :
The compound has been investigated for its potential use as a fungicide. Field trials demonstrated that formulations containing 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid effectively reduced the incidence of fungal diseases in crops such as wheat and barley. Its efficacy was comparable to commercial fungicides, but with lower toxicity to beneficial organisms.
Herbicide Development :
Recent research has explored the use of this compound in developing selective herbicides. Studies indicate that it can inhibit the growth of certain weed species while promoting crop growth. This selectivity is crucial for sustainable agricultural practices.
Material Science Applications
Polymer Chemistry :
The incorporation of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid into polymer matrices has been studied for enhancing material properties. Its addition improves thermal stability and mechanical strength in polymers used for packaging and construction.
Nanotechnology :
In nanomaterials research, this compound serves as a precursor for synthesizing metal-organic frameworks (MOFs). These MOFs have applications in gas storage and separation technologies due to their high surface area and tunable pore sizes.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PubChem | Effective against resistant bacterial strains |
| Anticancer Research | Internal Study (2023) | Induced apoptosis in MCF-7 breast cancer cells |
| Agriculture | Field Trials (2024) | Reduced fungal diseases in wheat and barley crops |
| Material Science | Polymer Research Journal (2023) | Enhanced thermal stability in polymer matrices |
| Nanotechnology | Journal of Nanomaterials (2024) | Successful synthesis of MOFs for gas applications |
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The fluorophenyl group can interact with specific receptors or enzymes, leading to biological responses. The triazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorophenyl vs. Chlorophenyl/Other Groups : The 4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to chlorophenyl (e.g., ) or methoxyphenyl (e.g., ) analogs .
- Carboxylic Acid Position : Carboxylic acid at position 5 (target) versus position 4 () affects acidity and coordination chemistry .
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to esters (e.g., ethyl imidazole carboxylate in ) .
Biological Activity
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS Number: 1182710-60-6) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly in oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C10H8FN3O2
- Molecular Weight : 221.19 g/mol
- Structure : Contains a triazole ring with a carboxylic acid group and a fluorophenyl substituent.
The biological activity of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been shown to affect the activity of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Antimicrobial Activity : Its triazole structure is associated with antifungal properties, making it a candidate for treating fungal infections. Studies indicate that triazole derivatives can disrupt fungal cell membrane integrity .
Biological Activity Overview
Anticancer Activity
A study evaluated the effects of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation and G1 phase arrest in the cell cycle .
Antifungal Efficacy
In another study focusing on its antifungal properties, the compound was tested against Candida species. Results indicated that it inhibited fungal growth effectively at concentrations as low as 5 µg/mL. The mechanism was linked to disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, it is useful to compare it with other triazole derivatives:
| Compound Name | Activity Type | IC50/Activity Level |
|---|---|---|
| 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole | Anticancer | IC50 ~ 10 µM |
| 1-(4-Chlorophenyl)-4-methyl-1H-1,2,3-triazole | Antifungal | IC50 ~ 15 µg/mL |
| 1-(Phenyl)-4-methyl-1H-1,2,3-triazole | Antimicrobial | IC50 ~ 20 µM |
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, followed by formylation using ethyl formate and oxidation to yield the carboxylic acid derivative. Optimization involves controlling reaction temperature (e.g., reflux for hydrolysis steps) and catalyst loading (e.g., CuI at 10 mol%) to improve yields . Alternative methods include hydrolysis of triazole esters under basic conditions (e.g., 10% NaOH, reflux for 4–5 hours), with recrystallization from ethanol/water mixtures to enhance purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming regiochemistry, as demonstrated for analogous triazole-carboxylic acids (R factor = 0.063) . Complementary techniques include:
Q. What strategies address the low aqueous solubility of this compound in biological assays?
Low solubility (common in triazole derivatives ) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Derivatization : Synthesize methyl/ethyl esters or amide prodrugs to enhance lipophilicity .
- pH adjustment : Solubilize the carboxylic acid moiety in mildly basic buffers (pH 7.4–8.5).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
SAR studies focus on modifying the fluorophenyl (e.g., substituting F with Cl/CF) and methyl groups (e.g., replacing with ethyl or cyclopropyl) to enhance enzyme binding. For example, 4-fluorophenyl analogs show higher kinase inhibition (IC < 1 µM) compared to non-fluorinated derivatives, attributed to halogen bonding with active sites . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .
Q. What computational methods are effective in predicting reaction pathways and optimizing synthetic yields?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction intermediates and transition states to identify energetically favorable pathways. For example, transition state analysis of triazole ring formation reveals lower activation energies (~15 kcal/mol) with CuI catalysis . Machine learning tools (e.g., reaction condition recommendation systems) can analyze historical data to suggest optimal solvent/catalyst combinations.
Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
Discrepancies may arise from poor pharmacokinetics (e.g., rapid clearance) or off-target effects. Solutions include:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Use HR-MS to detect phase I/II metabolites that may reduce efficacy .
- Formulation optimization : Develop nanoparticle carriers to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
